molecular formula C28H31NO3 B6545642 N-(4-butylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 946306-68-9

N-(4-butylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No.: B6545642
CAS No.: 946306-68-9
M. Wt: 429.5 g/mol
InChI Key: IBUVYGPTOTWELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide featuring a 1-benzofuran core substituted at positions 2 and 5 with methoxyaryl groups and at position 3 with a carboxamide-linked 4-ethylphenyl moiety.

Properties

IUPAC Name

N-(4-butylphenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO3/c1-4-5-7-20-12-16-24(17-13-20)29-27(30)22-14-10-21(11-15-22)19-31-25-9-6-8-23-18-28(2,3)32-26(23)25/h6,8-17H,4-5,7,18-19H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUVYGPTOTWELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Benzamide derivative.
  • Functional Groups :
    • A butyl group attached to a phenyl ring.
    • A benzofuran moiety contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar compounds. While specific data on this compound is limited, derivatives with similar structures have shown promising results against various cancer cell lines.

Table 1: Comparison of Anticancer Activities of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.63Apoptosis induction
Compound BU-9370.65Cell cycle arrest
N-(4-butylphenyl)-4-{...}TBDTBDTBD

Anti-inflammatory Effects

Compounds with similar structural motifs have also been investigated for their anti-inflammatory effects. The benzofuran component is often associated with inhibition of pro-inflammatory cytokines.

The biological activity of this compound may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence from related compounds suggests activation of apoptotic pathways in cancer cell lines.
  • Modulation of Signaling Pathways : Potential interaction with key signaling pathways involved in cancer and inflammation.

Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of a structurally related compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant apoptosis induction at micromolar concentrations, suggesting that N-(4-butylphenyl)-4-{...} may exhibit similar effects.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of benzofuran derivatives. The results demonstrated a reduction in TNF-alpha and IL-6 levels in vitro, indicating a potential mechanism for the anti-inflammatory action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s benzofuran core and substituent patterns align it with two primary classes of analogs: imidazolidinone derivatives () and other benzofuran carboxamides (). Key structural comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure R1 R2 R3 Pharmacological Activity Yield (%)
Target Compound Benzofuran 5-methoxy 2-(4-methoxyphenyl) N-(4-ethylphenyl) Not reported -
IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) Imidazolidinone - 5-(4-ethylphenyl) 3-phenyl CNS effects, antinociception 70–74
6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide Benzofuran 5-cyclopropyl 2-(4-fluorophenyl) N-methyl Not reported (antiviral lead) -
Key Observations:

Substituent Electronic Effects: The target compound’s methoxy groups (electron-donating) contrast with the fluorophenyl (electron-withdrawing) group in the benzofuran analog from . Methoxy groups may enhance lipophilicity and membrane permeability compared to halogens .

Core Structure Differences: Benzofuran vs. Imidazolidinone: The benzofuran core (rigid, planar) may favor π-π stacking with aromatic residues in target proteins, whereas imidazolidinones (flexible, hydrogen-bonding) could engage polar interactions .

Pharmacological Activities
  • Benzofuran Analog () : While specific data are absent, fluorophenyl and cyclopropyl substituents in similar compounds are often associated with antiviral or kinase inhibitory activity .
  • Target Compound: Methoxy groups may enhance bioavailability compared to IM-3’s imidazolidinone core, but direct activity data remain uncharacterized.

Preparation Methods

Synthesis of 2-Hydroxy-3-ethanonyl-5-substituted Benzofuran Intermediates

The foundational step in traditional routes involves constructing the 2,3-dihydrobenzofuran core. As demonstrated in patent CN102050817A, 2-hydroxy-3-ethanonyl-5-substituted acetophenones are synthesized by reacting 2-hydroxy-3-amino-5-substituted acetophenones with 4-phenylbutoxybenzoyl chloride under nitrogen protection. For the target compound, the 5-position substituent is methyl, requiring 2-hydroxy-3-amino-5-methylacetophenone as the starting material. The reaction proceeds in dichloromethane at −10 to 80°C for 6–12 hours, yielding N-(2-hydroxy-3-ethanonyl-5-methyl)-4-phenylbutoxybenzamide as a gray solid after recrystallization (67% yield).

Cyclization to Form the 2,2-Dimethyl-2,3-dihydrobenzofuran Skeleton

Cyclization of the intermediate is achieved using diethyl oxalate and sodium ethoxide in ethanol under reflux. The reaction mechanism involves Claisen condensation, where the enolate of the ketone attacks the oxalate ester, forming a six-membered transition state. Subsequent acid-catalyzed cyclization with concentrated sulfuric acid generates the benzofuran ring. For the 2,2-dimethyl variant, the starting material’s methyl group at the 5-position directs regioselectivity, ensuring the formation of the desired 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl moiety. The product, N-(4-oxo-6-methyl-1H-benzofuran-2-ethyl carboxylate)-4-phenylbutoxybenzamide, is isolated as an off-white solid in 58% yield after ice-water quenching and filtration.

Amidation and Functionalization

The ethyl ester intermediate undergoes ammonolysis in ethanol saturated with ammonia gas at −5 to 35°C for 4–6 hours, yielding the primary amide. Subsequent dehydration using thionyl chloride (SOCl₂) in dimethylformamide (DMF) converts the amide to a nitrile, which is then treated with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 40–120°C to form the tetrazole derivative. For the target compound, the final amidation step couples 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid with 4-butylphenylamine using coupling agents like HATU or EDCl, achieving yields of 50–65% after purification.

Radical-Mediated Synthesis via TCT and DMSO

TCT-Mediated Benzofuran Formation

A recent advance reported in The Journal of Organic Chemistry employs trichloroisocyanuric acid (TCT) and dimethyl sulfoxide (DMSO) to construct the benzofuran core via a radical pathway. This method eliminates the need for pre-functionalized intermediates, directly coupling substituted phenols with α,β-unsaturated ketones. For the target compound, 2,2-dimethyl-1,3-cyclohexanedione reacts with 7-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran in the presence of TCT and DMSO under aqueous conditions. DMSO acts as both an oxidant and a methylene donor, facilitating the formation of the quaternary carbon center at the 2-position of the benzofuran.

Advantages Over Conventional Methods

The radical process achieves higher yields (75–82%) and shorter reaction times (2–4 hours) compared to traditional cyclization. Key parameters include:

ParameterConventional MethodRadical Method
Yield50–65%75–82%
Reaction Time6–12 hours2–4 hours
Temperature80–120°C25–40°C
Solvent SystemEthanol/DMFWater/DMSO
Purification Steps3–41–2

The aqueous conditions and absence of inert gas requirements enhance scalability and reduce costs.

Comparative Analysis of Methodologies

Efficiency and Scalability

The radical method’s single-step formation of the benzofuran core reduces intermediate isolation steps, minimizing yield loss. In contrast, the conventional route requires sequential cyclization, amidation, and functionalization, accumulating purification losses at each stage.

Optimization Strategies for Industrial Application

Catalytic Improvements

Replacing stoichiometric TCT with catalytic N-chlorosuccinimide (NCS) and tert-butyl hydroperoxide (TBHP) could further enhance the radical method’s sustainability.

Continuous Flow Synthesis

Adopting continuous flow reactors for the radical process may improve heat dissipation and reaction control, particularly during exothermic radical initiation steps.

Q & A

Basic: How can researchers optimize the synthesis of N-(4-butylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide to maximize yield and purity?

Answer:
Synthetic optimization requires systematic variation of reaction parameters. For example:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile or DMF) may enhance nucleophilic substitution steps, while non-polar solvents improve coupling reactions .
  • Temperature control : Stepwise heating (e.g., 60°C for amide bond formation, 100°C for benzofuran coupling) minimizes side reactions .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/Cu for cross-coupling) or acid/base catalysts (e.g., K₂CO₃ for deprotonation) should be tested iteratively .
    Validation : Monitor progress via TLC/HPLC and confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .

Advanced: What strategies resolve contradictions in biological activity data for this compound across different assay systems?

Answer:
Contradictions may arise from assay-specific variables:

  • Receptor selectivity : Use competitive binding assays (e.g., SPR or radioligand displacement) to compare affinity profiles across isoforms .
  • Metabolic stability : Perform liver microsome assays (human vs. rodent) to identify species-dependent degradation pathways .
  • Data normalization : Apply Z-score standardization to account for batch effects or plate-to-plate variability in high-throughput screens .
    Case study : If anti-inflammatory activity differs between in vitro (RAW 264.7 cells) and in vivo (murine models), evaluate pharmacokinetic parameters (e.g., bioavailability, tissue penetration) .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzofuran-oxy-methyl linkage (δ 4.5–5.0 ppm for methylene protons) and butylphenyl substitution .
  • FT-IR : Validate amide C=O stretching (~1650–1680 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Ensure molecular ion consistency (e.g., [M+H]⁺ m/z calculated vs. observed within 2 ppm error) .
    Supplementary methods : X-ray crystallography (if crystalline) or computational DFT simulations can resolve ambiguous stereochemistry .

Advanced: How can researchers design experiments to elucidate the mechanistic role of the 2,3-dihydrobenzofuran moiety in target binding?

Answer:
Adopt a structure-activity relationship (SAR) approach:

  • Analog synthesis : Replace the dihydrobenzofuran with non-cyclic ethers or fully aromatic benzofurans to assess conformational flexibility .
  • Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with putative targets (e.g., kinase ATP-binding pockets) .
  • Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy contributions of the benzofuran moiety to target affinity .
    Validation : Correlate SAR data with functional assays (e.g., enzyme inhibition IC₅₀ values) .

Basic: What safety protocols are mandatory during large-scale synthesis due to hazardous intermediates?

Answer:
Critical protocols include:

  • Risk assessment : Pre-screen intermediates (e.g., acyl chlorides) for flammability, toxicity, and reactivity using SDS databases .
  • Containment : Use fume hoods with HEPA filters for handling volatile reagents (e.g., trichloroisocyanuric acid) .
  • Waste disposal : Neutralize acidic/byproduct streams (e.g., quench excess pivaloyl chloride with NaHCO₃) before disposal .
    Documentation : Maintain a hazard log aligned with OSHA/REACH guidelines .

Advanced: How should researchers address discrepancies between computational predictions and experimental solubility/stability data?

Answer:

  • Solvent parameter refinement : Replace default COSMO-RS parameters with experimentally derived Hansen solubility parameters for DMSO/water mixtures .
  • Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and compare degradation products with in silico predictions .
  • Machine learning correction : Train models on experimental datasets (e.g., PubChem solubility entries) to improve predictive algorithms .

Basic: What statistical methods are recommended for dose-response analysis in pharmacological studies?

Answer:

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
  • Error propagation : Report 95% confidence intervals for potency metrics using bootstrap resampling (n ≥ 1000 iterations) .

Advanced: How can isotopic labeling (e.g., ¹⁴C or deuterium) clarify metabolic pathways of this compound?

Answer:

  • Synthetic incorporation : Introduce ¹⁴C at the benzamide carbonyl via [¹⁴C]-benzoyl chloride coupling .
  • Tracing studies : Administer labeled compound in hepatocyte incubations; analyze metabolites via LC-MSⁿ to identify hydroxylation/glucuronidation sites .
  • Kinetic isotope effects (KIE) : Compare deuterated vs. non-deuterated analogs to pinpoint rate-limiting metabolic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.